

An In-depth Technical Guide to the IUPAC Nomenclature of Enyne Alcohols

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Compound of Interest

Compound Name: *Hex-3-en-5-yn-2-ol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for enyne alcohols, a class of organic compounds containing hydroxyl, carbon-carbon double bond, and carbon-carbon triple bond functionalities. A systematic approach to naming these polyfunctional molecules is crucial for unambiguous communication in research and development. This document outlines the rules of nomenclature, including the prioritization of functional groups, selection and numbering of the principal carbon chain, and the correct use of suffixes and prefixes, with a special focus on stereochemical considerations.

Core Principles of IUPAC Nomenclature for Polyfunctional Compounds

The IUPAC system provides a set of rules to generate a unique and systematic name for any organic compound. For polyfunctional compounds like enyne alcohols, the key is to identify the principal functional group, which determines the suffix of the name. All other functional groups are then treated as substituents and are indicated by prefixes.^{[1][2][3][4]}

1.1. Priority of Functional Groups

The selection of the principal functional group is based on a pre-defined order of priority. In the context of enyne alcohols, the alcohol group (-OH) has a higher priority than both the alkene (-

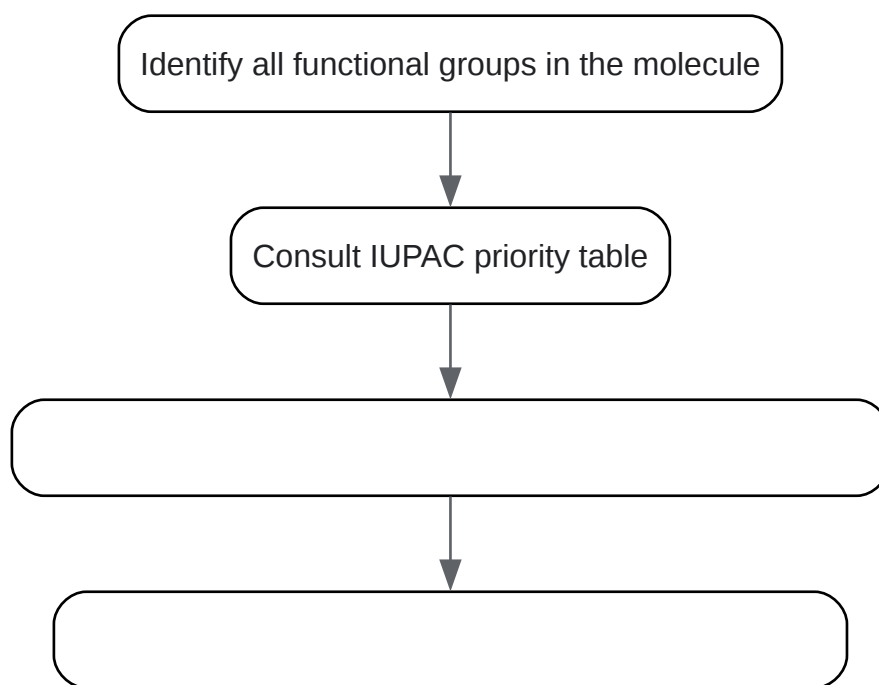
C=C-) and alkyne (-C≡C-) groups.[\[2\]](#)

Table 1: Priority of Relevant Functional Groups in IUPAC Nomenclature

Priority	Functional Group Class	Formula	Suffix (if principal)	Prefix (if substituent)
Highest	Carboxylic Acids	-COOH	-oic acid	carboxy-
Esters	-COOR	-oate	alkoxycarbonyl-	
Aldehydes	-CHO	-al	formyl-	
Ketones	>C=O	-one	oxo-	
Alcohols	-OH	-ol	hydroxy-	
Amines	-NH ₂	-amine	amino-	
Alkenes	-C=C-	-ene	alkenyl-	
Lowest	Alkynes	-C≡C-	-yne	alkynyl-

This table is a simplified representation. For a complete list of functional group priorities, refer to the IUPAC Blue Book.

Logical Flow for Determining the Principal Functional Group:



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Caption: Decision process for identifying the principal functional group.

Step-by-Step Nomenclature of Enyne Alcohols

The systematic naming of an enyne alcohol follows a clear, step-by-step process.

Step 1: Identify the Principal Functional Group As established, the hydroxyl (-OH) group is the principal functional group in an enyne alcohol. Therefore, the IUPAC name will end with the suffix "-ol".^[2]

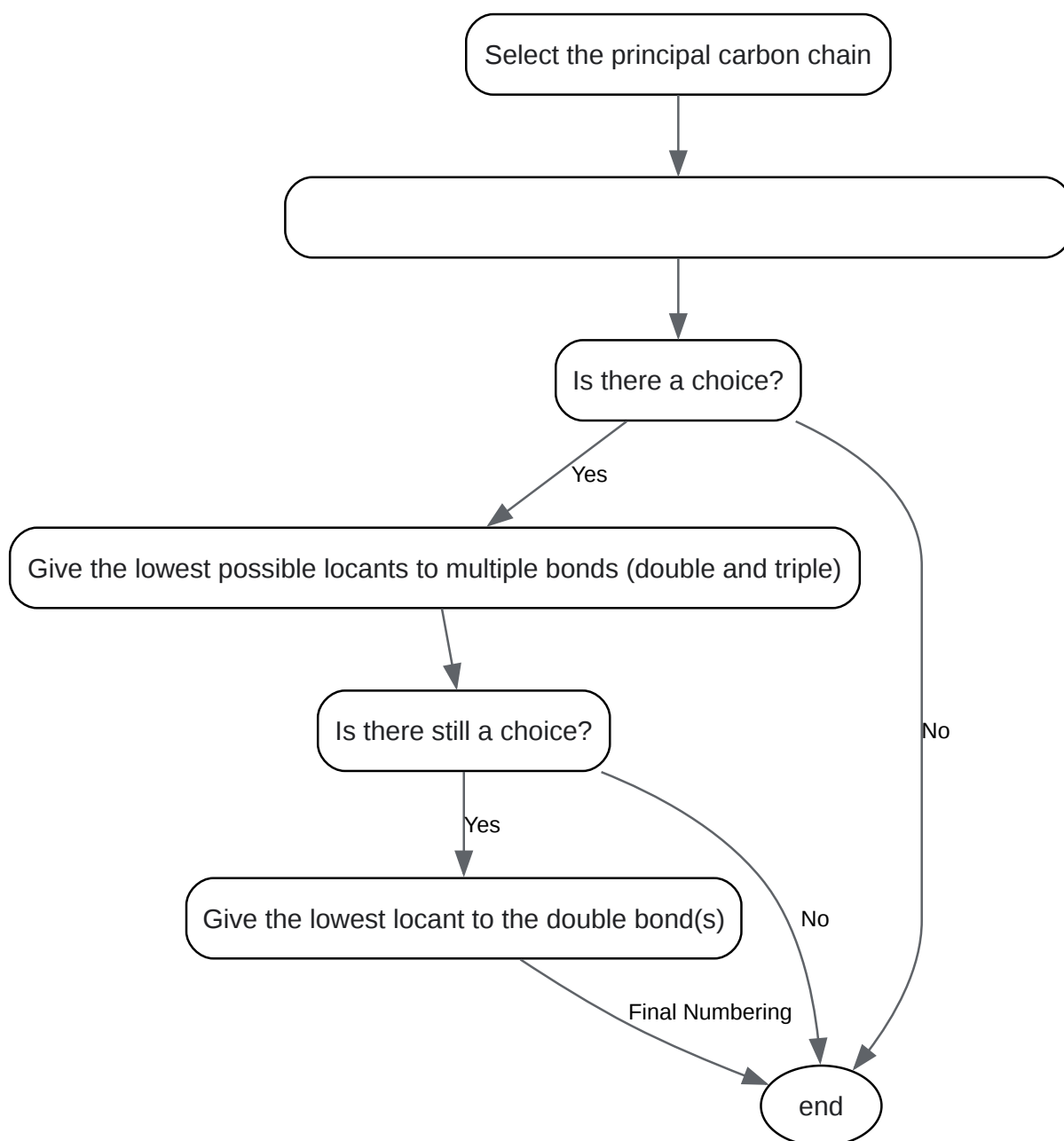
Step 2: Select the Principal Carbon Chain The principal carbon chain is the longest continuous carbon chain that contains:

- The carbon atom bearing the hydroxyl group.
- The maximum number of double and triple bonds.^[1]

If there is a choice between two chains of equal length, the one with the greater number of multiple bonds is chosen. If there is still a choice, the chain with the most double bonds is selected.

Step 3: Number the Principal Carbon Chain The chain is numbered from the end that gives the lowest possible locant (number) to the carbon atom attached to the hydroxyl group.^[4] If there is a choice, the numbering should be assigned to give the double and triple bonds the lowest possible locants. If there is still a choice, double bonds are given priority over triple bonds in numbering.

Logical Flow for Numbering the Principal Chain:



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Caption: Hierarchy of rules for numbering the principal chain of an enyne alcohol.

Step 4: Construct the IUPAC Name The name is assembled in the following order:

- Prefixes: Substituents (e.g., alkyl groups, halogens) are listed in alphabetical order, preceded by their locants.
- Parent Chain: The name of the parent alkane corresponding to the length of the principal chain.
- Unsaturation: The "-ane" ending of the parent alkane is replaced by the suffixes "-en" for the double bond and "-yne" for the triple bond, preceded by their respective locants. The "e" from "-ene" is dropped if it is followed by a "y".
- Principal Functional Group Suffix: The name ends with "-ol", preceded by its locant.

Example: Let's consider the compound: $\text{CH}\equiv\text{C}-\text{CH}=\text{CH}-\text{CH}(\text{OH})-\text{CH}_3$

- Principal Functional Group: Alcohol (-OH). Suffix: "-ol".
- Principal Chain: 6 carbons, containing the -OH, C=C, and C \equiv C. Parent name: hexane.
- Numbering: Number from right to left to give the -OH group the lowest locant (position 2).
- Name Construction:
 - Substituents: None.
 - Parent Chain: Hexane.
 - Unsaturation: A double bond at position 3 and a triple bond at position 5. This gives "hex-3-en-5-yne".
 - Suffix: The hydroxyl group is at position 2. This gives "-2-ol".
 - Final Name: **Hex-3-en-5-yn-2-ol**.

Stereochemistry of Enyne Alcohols

For a complete and unambiguous description, the stereochemistry at chiral centers and double bonds must be specified.

3.1. Cahn-Ingold-Prelog (CIP) System for Chiral Centers (R/S Configuration) If the carbon atom bearing the hydroxyl group is a stereocenter, its absolute configuration (R or S) must be determined using the CIP priority rules and included at the beginning of the name in parentheses.

3.2. E/Z Configuration for Double Bonds The geometry of the double bond is designated as E (entgegen, opposite) or Z (zusammen, together) based on the CIP priorities of the substituents on each carbon of the double bond. This designation, along with its locant, is also placed in parentheses at the beginning of the name.

Example with Stereochemistry: Consider (2R, 4E)-Hept-4-en-6-yn-2-ol.

- (2R): The stereocenter at carbon 2 has the R configuration.
- (4E): The double bond at carbon 4 has the E configuration.
- Hept: The principal chain has seven carbons.
- -4-en: A double bond starts at carbon 4.
- -6-yn: A triple bond starts at carbon 6.
- -2-ol: The hydroxyl group is on carbon 2.

Experimental Protocols: Synthesis of Enyne Alcohols

The synthesis of enyne alcohols can be achieved through various methods in organic chemistry. A common strategy involves the coupling of an alkyne with an aldehyde or ketone.

Representative Protocol: Cobalt-Catalyzed Three-Component Synthesis of Allenyl Alcohols

A study by Yoshikai and co-workers describes an efficient and stereoselective cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes to form allenyl alcohols.
[\[5\]](#)

Materials:

- Co(OAc)₂ (catalyst)
- 2-(2,4,6-triisopropylphenyl)-3-methyl-1H-indole (ligand)
- NaOAc (additive)
- 1,3-enyne substrate
- Aldehyde substrate
- Substrate with a C-H bond to be activated
- 1,2-dichloroethane (solvent)

Procedure:

- A mixture of Co(OAc)₂, the ligand, and NaOAc in 1,2-dichloroethane is stirred under an argon atmosphere.
- The 1,3-enyne, aldehyde, and the C-H bond-containing substrate are added.
- The reaction mixture is heated at a specified temperature for a designated time.
- Upon completion, the reaction is quenched, and the product is isolated and purified using column chromatography.

This method allows for the creation of complex allenyl alcohols with high stereoselectivity.[\[5\]](#)

Characterization of Enyne Alcohols

The structure of synthesized enyne alcohols is typically confirmed using a combination of spectroscopic techniques.

5.1. Infrared (IR) Spectroscopy

- O-H stretch: A broad, strong absorption in the region of 3600-3200 cm^{-1} .
- $\text{C}\equiv\text{C}$ stretch: A weak to medium absorption around 2260-2100 cm^{-1} .
- $\text{C}=\text{C}$ stretch: A medium absorption around 1680-1620 cm^{-1} .
- C-O stretch: A strong absorption in the fingerprint region, typically between 1260-1000 cm^{-1} .

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - -OH proton: A broad singlet, with a chemical shift that can vary depending on concentration and solvent.
 - Alkene protons: Resonances in the range of δ 5-7 ppm.
 - Alkyne proton (if terminal): A signal around δ 2-3 ppm.
 - Proton on the carbon bearing the -OH group: A signal in the range of δ 3.5-4.5 ppm.
- ^{13}C NMR:
 - Alkyne carbons: Resonances in the range of δ 65-90 ppm.
 - Alkene carbons: Resonances in the range of δ 100-150 ppm.
 - Carbon bearing the -OH group: A signal in the range of δ 50-80 ppm.

5.3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the enyne alcohol, which can help confirm its structure.

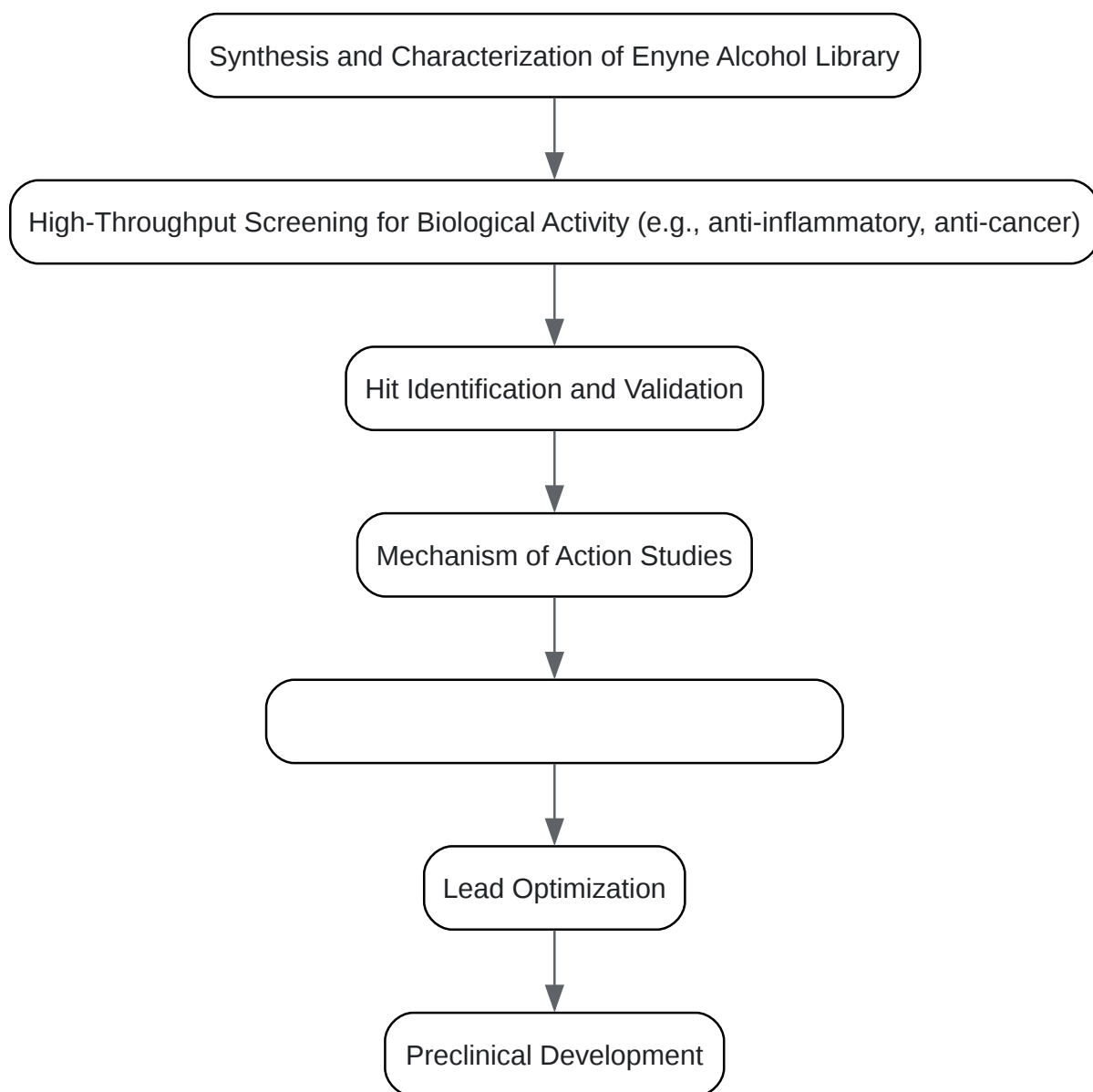
Biological Relevance and Signaling Pathways

While specific signaling pathways for many synthetic enyne alcohols are still under investigation, naturally occurring enyne derivatives have been isolated from various sources, including plants and fungi, and have shown interesting biological activities.^[6] Many of these

compounds exhibit potent anti-inflammatory properties, which is attributed to their structural similarity to natural anti-inflammatory agents.[6]

Alcohols, in general, can play significant roles in biological systems. The hydroxyl group can participate in hydrogen bonding, making it a key feature for molecular recognition at enzyme active sites and in cellular signaling.[7] For instance, some naturally occurring alcohols act as signaling and regulatory agents.[7] Furthermore, marine natural products, a rich source of structurally diverse compounds including polyketides with enyne functionalities, are being investigated for their potential in drug discovery.[8][9] The biosynthesis of these complex molecules involves intricate enzymatic pathways.[10] The unique structural features of enyne alcohols make them intriguing candidates for the development of new therapeutic agents that may target specific biological pathways.

Workflow for Investigating Biological Activity:



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Caption: A generalized workflow for the discovery and development of bioactive enyne alcohols.

Physical Properties of Enyne Alcohols

The physical properties of enyne alcohols are influenced by their molecular structure.

- **Boiling Point:** Due to the presence of the hydroxyl group, enyne alcohols can form intermolecular hydrogen bonds.^{[11][12][13]} This results in significantly higher boiling points compared to alkanes, alkenes, or alkynes of similar molecular weight.^{[11][12][13]} The boiling point generally increases with the length of the carbon chain.^{[11][13]}
- **Solubility:** Lower molecular weight enyne alcohols are generally soluble in water because the polar hydroxyl group can form hydrogen bonds with water molecules.^{[11][12]} As the length of the nonpolar hydrocarbon chain increases, the solubility in water decreases.^[11]

While a comprehensive table of physical properties for a homologous series of enyne alcohols is not readily available, the general trends for alcohols and alkynes can be applied.^{[11][12][13][14]}

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